molecular formula C17H15F3N2O6 B4277793 2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

Cat. No. B4277793
M. Wt: 400.31 g/mol
InChI Key: GCWWACGAMLSADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. This compound is a member of the benzamide family and is commonly referred to as TFB-TBOA. TFB-TBOA is a potent and selective blocker of the glutamate transporter, which plays a crucial role in regulating the levels of glutamate in the brain. The purpose of

Mechanism of Action

TFB-TBOA selectively blocks the glutamate transporter by binding to the substrate-binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to an increase in glutamate levels. The increased glutamate levels can activate various glutamate receptors, leading to excitotoxicity. TFB-TBOA has been shown to be a potent and selective blocker of the glutamate transporter and has been used to investigate the role of glutamate transporters in various physiological and pathological conditions.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to increase the levels of glutamate in the synaptic cleft and activate various glutamate receptors, leading to excitotoxicity. This has been implicated in various pathological conditions, including stroke, traumatic brain injury, and epilepsy. TFB-TBOA has also been shown to be neuroprotective in certain conditions, such as ischemic stroke. Additionally, TFB-TBOA has been shown to modulate the release of other neurotransmitters, such as dopamine and serotonin, and has been investigated for its potential use in treating various neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

TFB-TBOA is a potent and selective blocker of the glutamate transporter, making it an ideal pharmacological tool for investigating the role of glutamate transporters in various physiological and pathological conditions. TFB-TBOA has also been shown to be stable in vitro and in vivo, making it suitable for use in animal models. However, TFB-TBOA has some limitations, including its potential toxicity and off-target effects. Additionally, TFB-TBOA is not suitable for use in humans due to its potential neurotoxicity.

Future Directions

For research include investigating the role of glutamate transporters in various pathological conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, TFB-TBOA has been investigated for its potential use in treating various neuropsychiatric disorders, and further research is needed to determine its efficacy in these conditions. Finally, the development of more selective and less toxic glutamate transporter blockers may lead to the development of novel therapeutics for various neurological disorders.

Scientific Research Applications

TFB-TBOA has been extensively used in scientific research as a pharmacological tool to investigate the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and plays a crucial role in neuronal communication. The glutamate transporter is responsible for removing excess glutamate from the synaptic cleft, thus preventing excitotoxicity. TFB-TBOA has been shown to selectively block the glutamate transporter and increase the levels of glutamate in the synaptic cleft. This allows researchers to investigate the role of glutamate transporters in various physiological and pathological conditions.

properties

IUPAC Name

2,3-dimethoxy-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O6/c1-26-14-5-3-4-13(15(14)27-2)16(23)21-10-6-11(22(24)25)8-12(7-10)28-9-17(18,19)20/h3-8H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWWACGAMLSADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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